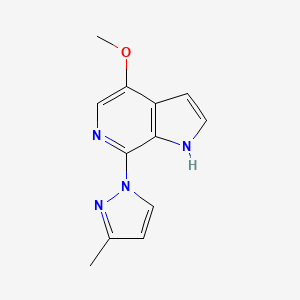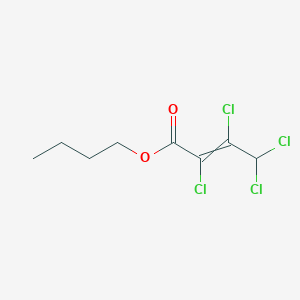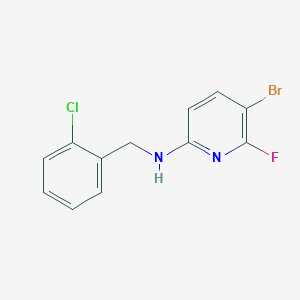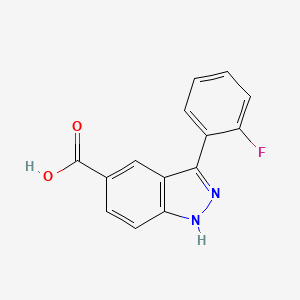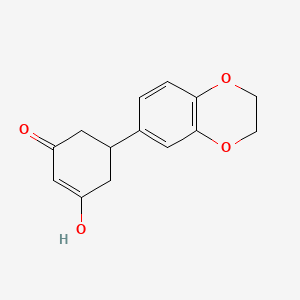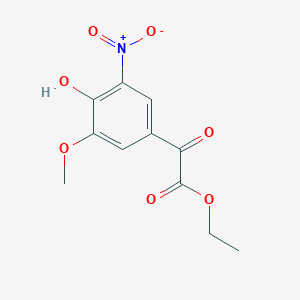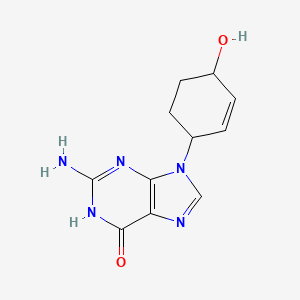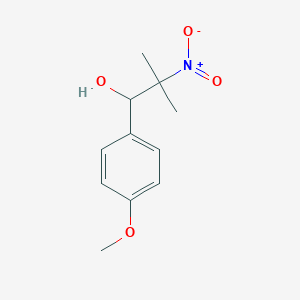
1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is an organic compound characterized by the presence of a nitro group, a methoxy group, and a benzenemethanol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol typically involves the nitration of a suitable precursor followed by subsequent functional group modifications. One common synthetic route includes the nitration of 4-methoxybenzenemethanol using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro alcohols, amines, and substituted benzenemethanol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- Alpha-(1-Nitro-1-methylethyl)-3-methylbenzenemethanol
- 1-Nitro-1-methylethyl radical
Uniqueness
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is unique due to the presence of both a nitro group and a methoxy group on the benzenemethanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol |
InChI |
InChI=1S/C11H15NO4/c1-11(2,12(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3 |
InChI 键 |
LVNRNHZQQBFGLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
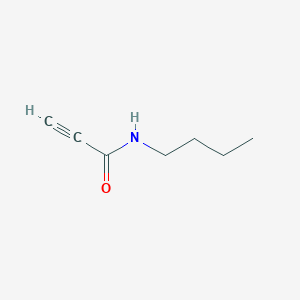
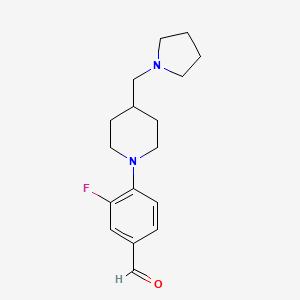
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
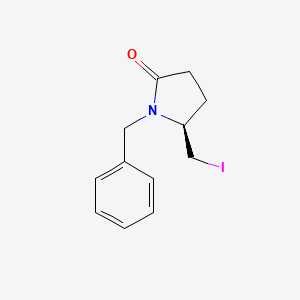
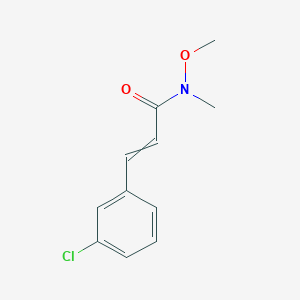
![Ethyl 4-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B8399380.png)
